2-(2,6-Difluorophenyl)azetidine;hydrochloride

Description

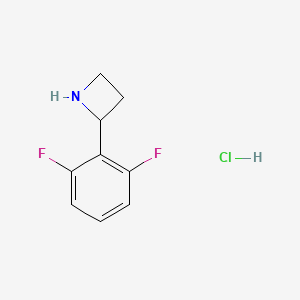

2-(2,6-Difluorophenyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 2-position with a 2,6-difluorophenyl group. The hydrochloride salt enhances its solubility and stability, making it a valuable building block in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-6-2-1-3-7(11)9(6)8-4-5-12-8;/h1-3,8,12H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMSDPJYYNXPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=C(C=CC=C2F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)azetidine;hydrochloride typically involves the reaction of 2,6-difluorobenzylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine precursor, followed by nucleophilic substitution with 2,6-difluorobenzylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)azetidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring or the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reactions are typically carried out in acidic or basic media, depending on the oxidizing agent used.

Reduction: Reactions are often performed in anhydrous solvents such as ether or tetrahydrofuran (THF) to prevent hydrolysis of the reducing agent.

Substitution: Reactions may require the use of catalysts or specific reaction conditions to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones or carboxylic acids, while reduction may produce difluorophenyl alcohols or amines. Substitution reactions can result in a wide range of substituted azetidines or phenyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(2,6-Difluorophenyl)azetidine;hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to explore its reactivity and develop new derivatives .

Biology

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that azetidine derivatives can exhibit antimicrobial and antiviral properties. For instance, compounds structurally similar to this compound have shown activity against viruses such as human coronavirus and influenza A virus .

Table 1: Biological Activity Overview

| Activity Type | Target Virus | EC50 Value (µM) |

|---|---|---|

| Antiviral | Coronavirus 229E | 45 |

| Antiviral | Influenza A H1N1 | 8.3 |

Medicine

In medicinal chemistry, the compound is explored for its potential as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs aimed at treating various conditions. Notably, azetidine derivatives have been studied for their anticancer properties, demonstrating significant antiproliferative effects against various cancer cell lines .

Table 2: Anticancer Activity Summary

| Compound Type | Cancer Cell Line | IC50 Value (nM) |

|---|---|---|

| Azetidinone derivative | HT-29 | 9 |

| Azetidinone derivative | MCF-7 | 17 |

Study on Antiviral Efficacy

A research study focused on assessing the antiviral efficacy of azetidinone compounds against RNA and DNA viruses revealed moderate inhibitory activity against several viral strains. This indicates a promising avenue for further exploration in antiviral drug development .

Evaluation of Anticancer Properties

Another study evaluated various azetidine derivatives on human solid tumor cell lines. The results indicated that some derivatives induced apoptosis and inhibited proliferation in breast cancer models, suggesting their potential as therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of 2-(2,6-difluorophenyl)azetidine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Key Structural Features :

- 2,6-Difluorophenyl Group : Fluorine atoms at the ortho positions of the phenyl ring contribute to electronic effects (e.g., increased electronegativity) and steric hindrance.

- Hydrochloride Salt : Improves aqueous solubility and crystallinity, facilitating handling in synthetic workflows.

Structural Analogs in the Azetidine Family

2-(2,3-Dichlorophenyl)azetidine Hydrochloride (CAS: 777887-21-5)

- Structure : Azetidine with 2,3-dichlorophenyl substitution.

- Molecular Formula : C₉H₁₀Cl₃N.

- Molecular Weight : 238.54 g/mol.

- Comparison : The dichloro substitution increases molecular weight and lipophilicity compared to the difluoro analog. Chlorine’s larger atomic size and lower electronegativity may alter binding interactions in biological systems .

3-[(2,6-Difluorophenyl)methyl]azetidine Hydrochloride (CAS: 1354961-74-2)

- Structure : Azetidine with a methylene-linked 2,6-difluorophenyl group.

- Molecular Formula : C₁₀H₁₂ClF₂N.

- Molecular Weight : 219.66 g/mol.

- Comparison : The methylene spacer reduces ring strain and may increase metabolic stability compared to direct phenyl attachment .

Nitrogen-Containing Heterocycles with Fluorinated Aromatic Groups

2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

- Structure : Five-membered pyrrolidine ring with 2,6-difluorophenyl substitution.

- Molecular Formula : C₁₀H₁₀F₂N·HCl.

- Molecular Weight : ~217.65 g/mol.

- Comparison : The pyrrolidine ring’s reduced strain and larger size may enhance binding pocket compatibility in receptor targets compared to azetidine. However, azetidine’s rigidity could offer superior selectivity .

GZ-274B (2,6-Bis(2-(2-fluorophenyl)ethyl)piperidine Hydrochloride)

- Structure : Piperidine derivative with fluorophenyl-ethyl substituents.

- Comparison : The extended ethyl linker and piperidine ring suggest distinct pharmacokinetic profiles, such as prolonged half-life but reduced CNS penetration due to increased molecular weight .

Fluorinated Aromatic Amines and Salts

2,6-Xylidine Hydrochloride (2,6-Dimethylaniline Hydrochloride)

- Structure : Simple aromatic amine with methyl substituents.

- Molecular Formula : C₈H₁₁N·HCl.

- Molecular Weight : 157.6 g/mol.

- Comparison : The absence of a heterocyclic ring results in lower molecular complexity and fewer opportunities for targeted interactions, but the hydrochloride salt ensures comparable solubility .

Clonidine Hydrochloride (2-(2,6-Dichlorophenyl)imidazoline)

- Structure : Imidazoline ring with 2,6-dichlorophenyl substitution.

- Comparison : Clonidine’s imidazoline ring and chlorine substituents confer potent α₂-adrenergic agonist activity. The target compound’s fluorine atoms may reduce toxicity while maintaining similar electronic effects .

Biological Activity

2-(2,6-Difluorophenyl)azetidine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C9H9F2N·HCl and a CAS number of 2567502-38-7, is characterized by a four-membered azetidine ring substituted with two fluorine atoms on the phenyl ring. The incorporation of fluorine is significant as it can enhance the compound's biological activity and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of fluorine atoms likely increases the compound's binding affinity to specific enzymes or receptors, thereby influencing several biochemical pathways.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially interact with receptors that regulate cellular processes, leading to various physiological effects.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, particularly its antimicrobial and anticancer properties.

Anticancer Activity

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanisms of Action :

Antimicrobial Properties

Studies have also highlighted potential antimicrobial effects against various pathogens, although specific mechanisms remain to be fully elucidated. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes is under investigation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other azetidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Phenylazetidine | Lacks fluorine substituents | Lower anticancer activity |

| 2-(2,6-Dichlorophenyl)azetidine | Contains chlorine instead of fluorine | Different reactivity profile |

| 2-(2,6-Dimethylphenyl)azetidine | Substituted with methyl groups | Altered steric effects |

| This compound | Two fluorine atoms enhance activity | Significant anticancer and antimicrobial properties |

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

- Study on MCF-7 Cells : A detailed examination revealed that this compound induced apoptosis at concentrations as low as 1 µM. This study employed flow cytometry to quantify apoptotic cells and assessed changes in gene expression related to apoptosis signaling pathways .

- Antimicrobial Assessment : Another study evaluated the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-Difluorophenyl)azetidine hydrochloride, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis of 2-(2,6-Difluorophenyl)azetidine hydrochloride can be optimized using fluorinated benzaldehyde derivatives as starting materials. For example, analogous compounds like trans-[2-(2,6-Difluorophenyl)cyclopropyl]methylamine hydrochloride (96.5% HPLC purity) are synthesized via cyclopropanation of 2,6-difluorobenzaldehyde, followed by azetidine ring formation through reductive amination or ring-closing metathesis . Key parameters include:

- Temperature control : Maintaining 0–5°C during cyclopropanation minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions.

- Purification : Recrystallization in ethanol or gradient chromatography (e.g., silica gel with ethyl acetate/hexane) improves purity .

Q. Which analytical techniques are most effective for characterizing 2-(2,6-Difluorophenyl)azetidine hydrochloride, and how should data interpretation be approached?

Methodological Answer: Rigorous characterization requires a multi-technique approach:

- NMR spectroscopy : and NMR confirm regiochemistry (e.g., distinguishing 2,6-difluoro substitution from other isomers). Coupling constants in NMR (e.g., ) verify aromatic fluorine positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] = 218.08 g/mol) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .

Q. What are the key stability considerations for storing and handling 2-(2,6-Difluorophenyl)azetidine hydrochloride in laboratory settings?

Methodological Answer: Stability is influenced by hygroscopicity and thermal sensitivity:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Handling : Use inert atmospheres (N) during weighing to avoid oxidation.

- Decomposition indicators : Discoloration (yellowing) or precipitate formation suggests degradation; re-purify via flash chromatography if needed .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of 2-(2,6-Difluorophenyl)azetidine hydrochloride, and what experimental validation strategies are recommended?

Methodological Answer:

- Docking studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with targets like serotonin receptors (5-HT), leveraging structural analogs (e.g., cyclopropylmethylamine derivatives with 96% purity) as templates .

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to identify key residues (e.g., Asp134 in 5-HT) .

- Validation : Perform radioligand displacement assays (IC measurements) or functional cAMP assays to confirm predicted activity .

Q. What methodologies resolve discrepancies in pharmacological data between 2-(2,6-Difluorophenyl)azetidine hydrochloride and its structural analogs?

Methodological Answer: Contradictions in IC or selectivity profiles may arise from fluorination patterns or stereochemistry. Address these via:

- Orthogonal assays : Compare results from calcium flux assays (FLIPR) and β-arrestin recruitment (BRET) to differentiate signaling bias .

- Isomer separation : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers and test individual activity .

- SAR analysis : Map fluorine’s electronic effects (Hammett σ values) to explain selectivity shifts between 2,6-difluoro and 2,4-difluoro analogs .

Q. How does the fluorination pattern influence the reactivity and selectivity of 2-(2,6-Difluorophenyl)azetidine hydrochloride in nucleophilic substitution reactions?

Methodological Answer: The 2,6-difluoro substitution imposes steric and electronic constraints:

- Steric effects : Ortho-fluorines hinder nucleophilic attack at the azetidine nitrogen, favoring para-substitution in SNAr reactions (e.g., 75% yield with KCO/DMF at 80°C) .

- Electronic effects : Fluorine’s electron-withdrawing nature activates the phenyl ring for electrophilic substitutions (e.g., nitration at 0°C yields 3-nitro derivatives regioselectively) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids require Pd(OAc) and SPhos ligand to overcome deactivation by fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.